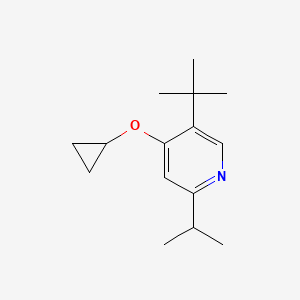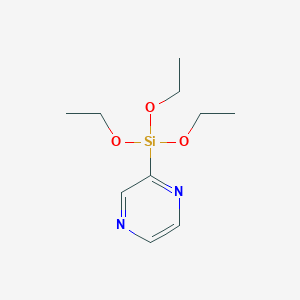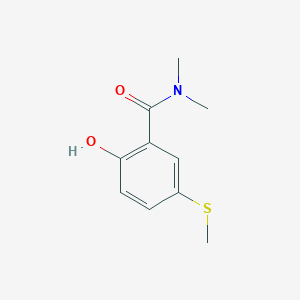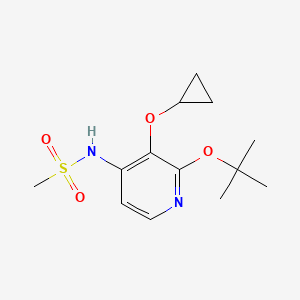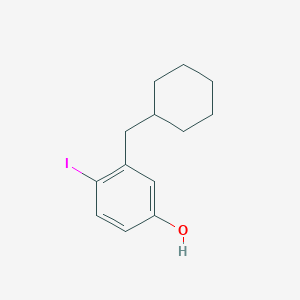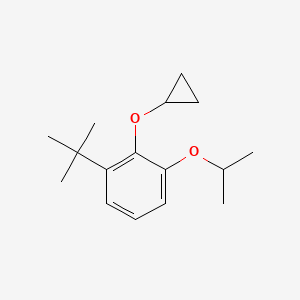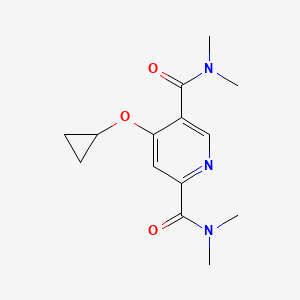
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide is a complex organic compound with the molecular formula C13H17N3O3. This compound features a pyridine ring substituted with cyclopropoxy and tetramethyl groups, making it a unique structure in the realm of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclopropyl bromide, methyl iodide, and pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine
- 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide
Uniqueness
4-Cyclopropoxy-N2,N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide is unique due to its specific substitution pattern and the presence of both cyclopropoxy and tetramethyl groups. This unique structure imparts distinct chemical and biological properties, differentiating it from similar compounds .
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-N,2-N,5-N,5-N-tetramethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C14H19N3O3/c1-16(2)13(18)10-8-15-11(14(19)17(3)4)7-12(10)20-9-5-6-9/h7-9H,5-6H2,1-4H3 |
Clave InChI |
RPNJZWFJCLHUTP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


